molecular formula C8H15FN2O B1476577 2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2089706-01-2

2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B1476577
CAS RN: 2089706-01-2
M. Wt: 174.22 g/mol
InChI Key: QWEBSEAAKDOTRW-UHFFFAOYSA-N
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Description

“2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one” is a synthetic cathinone . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS) . They pose a significant threat to the health and lives of their users .

Scientific Research Applications

Antibacterial Agents

Research has shown that derivatives similar to 2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one exhibit significant antibacterial activity. For example, a study by Egawa et al. (1984) synthesized compounds with an amino- and/or hydroxy-substituted cyclic amino group, demonstrating more active properties than enoxacin, suggesting potential for further biological study in the realm of antibacterial agents (Egawa et al., 1984).

Chemical Synthesis and Catalysis

Several studies focus on the synthesis of complex molecules incorporating structures similar to 2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one for various applications. For instance, Inagaki et al. (2003) synthesized fluoroquinolones with potent antibacterial activity against resistant Gram-positive pathogens, showcasing the importance of fluoro-substituted compounds in drug development (Inagaki et al., 2003).

Enzymatic Synthesis

A study by Goldberg et al. (2015) utilized recombinant d-Threonine aldolase enzymes for the synthesis of chiral β-hydroxy-α-amino acids, a key intermediate in developing pharmaceuticals. This demonstrates the compound's relevance in enzymatic processes for producing drug candidates with high purity and selectivity (Goldberg et al., 2015).

Material Science and Organic Electronics

Compounds related to 2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one are explored for their applications in material science, including the synthesis of conductive polymers and organic electronics. The study of pyrrole and pyrrole derivatives by Anderson and Liu (2000) highlighted the role of such structures in forming highly stable, flexible films used in electronic devices (Anderson & Liu, 2000).

properties

IUPAC Name

2-amino-1-[3-(fluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O/c1-6(10)8(12)11-3-2-7(4-9)5-11/h6-7H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEBSEAAKDOTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one
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2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one
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2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one
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Reactant of Route 6
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